Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide
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Overview
Description
Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide is a heterocyclic compound with a molecular formula of C11H9NO3S and a molecular weight of 235.263 g/mol . This compound is part of the thienooxazole family, which is known for its diverse biological and chemical properties. The structure consists of a thieno[3,4-d]oxazole core with a phenyl group and two oxygen atoms forming a dioxide.
Preparation Methods
The synthesis of Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, followed by oxidation to introduce the dioxide functionality . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thienooxazole core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide can be compared with other similar compounds such as:
Thieno[3,4-c]thiadiazole: Known for its visible and near-infrared dual emission properties.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits a range of biological activities, including enzyme inhibition.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Another heterocyclic compound with distinct chemical properties
Properties
CAS No. |
156144-31-9 |
---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-phenyl-4,6-dihydrothieno[3,4-d][1,3]oxazole 5,5-dioxide |
InChI |
InChI=1S/C11H9NO3S/c13-16(14)6-9-10(7-16)15-11(12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
DNZZZDVJHVGCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1(=O)=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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